tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
Description
tert-Butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core, a tert-butyl carbamate protecting group, and an iodomethyl substituent. Its iodine atom enhances reactivity in substitution or cross-coupling reactions, making it valuable for constructing complex molecular architectures .
Key structural attributes include:
- Core structure: Hexahydrofuro[3,2-c]pyridine, a saturated bicyclic system combining furan and pyridine rings.
- Functional groups: Iodomethyl (-CH₂I) at position 2 and tert-butyloxycarbonyl (Boc) at position 3.
- Stereoisomerism: Racemic and cis-isomers are documented (e.g., CAS 1445949-63-2 for the cis form and 1391733-64-4 for the racemic variant) .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S,3aR,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIMUCSSHUZPPS-VWYCJHECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C[C@H](O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often involved in reactions catalyzed by gold complexes and chiral binol-derived phosphoric acids.
Mode of Action
The compound is likely to interact with its targets through a process involving a three-component coupling reaction between an alkynol, an aldehyde, and an arylamine. Quantum chemical calculations suggest that the acid-catalyzed Povarov reaction involved is better described as a sequential Mannich/intramolecular Friedel–Crafts process.
Biochemical Pathways
The compound’s synthesis process suggests it may be involved in the formation of hexahydrofuro[3,2-c]quinolines, which could potentially affect various biochemical pathways.
Result of Action
The compound’s involvement in the synthesis of hexahydrofuro[3,2-c]quinolines suggests it may have significant effects at the molecular level.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, structural phase transitions have been observed at different temperatures for similar compounds.
Biological Activity
Tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 367.22 g/mol. This compound features a unique structural arrangement that includes a fused pyridine and furo derivative, which contributes to its potential biological activity, particularly in the realm of medicinal chemistry.
Antiviral Properties
Research indicates that tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exhibits significant antiviral activity. Preliminary studies suggest that it may inhibit viral replication, positioning it as a candidate for further development as an antiviral therapeutic agent. The specific mechanisms of action are still under investigation, but they may involve interference with viral entry or replication processes .
Interaction with Biological Systems
Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanisms of action. Initial studies have indicated potential interactions with viral proteins or enzymes involved in replication processes. Further research is necessary to determine binding affinities and detailed mechanisms of action .
Comparative Analysis with Related Compounds
To better understand the uniqueness of tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate | Pyrrolo derivative | Lacks iodination; different biological activity profile |
| Tert-butyl 2-iodo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylate | Imidazo derivative | Potentially different mechanisms of action due to imidazole ring |
| Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate | Stereoisomer | Variations in stereochemistry may influence biological activity |
This table highlights how tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate stands out in terms of its structure and potential applications in medicinal chemistry .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antiviral Activity : Research indicates that tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exhibits significant antiviral properties. It has been associated with the inhibition of viral replication, suggesting its potential as an antiviral therapeutic agent. The specific mechanisms of action are still under investigation but may involve interference with viral entry or replication processes .
- Potential Drug Development : The compound's structural characteristics make it a promising candidate for the development of new antiviral drugs. Its ability to interact with viral proteins or enzymes involved in replication processes is an area of active research.
-
Synthetic Organic Chemistry
- The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structural features allow chemists to create derivatives with varied biological activities through functionalization and modification.
- Biological Interaction Studies
Comparison with Similar Compounds
Bromo vs. Iodo Derivatives
Nitro and Amino Derivatives
Core Structure Analogues
Furopyridine vs. Pyrrolopyridine Derivatives
Stereochemical Variants
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate?
The synthesis typically involves multi-step functionalization of the hexahydrofuro[3,2-c]pyridine core. A common approach includes:
- Core Construction : Cyclization of diols or amino alcohols with appropriate electrophiles to form the fused furopyridine ring, as seen in analogous dihydrofuropyridine syntheses .
- Iodomethyl Introduction : Halogenation via nucleophilic substitution (e.g., replacing a bromo or tosyl group with iodide using NaI in acetone) .
- Boc Protection : tert-Butyl carbamate (Boc) protection of the amine group using Boc₂O under basic conditions, as demonstrated in related heterocycles .
Critical Step : Ensure anhydrous conditions during iodination to prevent hydrolysis. Purify intermediates via flash chromatography or recrystallization.
Q. How is the structure of this compound confirmed in academic research?
Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the iodomethyl group (δ ~2.5–3.5 ppm for CH₂I) and Boc protection (δ ~1.4 ppm for tert-butyl) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₃INO₃: 428.0765) .
- X-ray Crystallography : For absolute stereochemical assignment, as applied to related hexahydropyridine carboxylates .
Q. What safety precautions are necessary when handling this iodinated compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Keep in amber glass vials under inert atmosphere (N₂/Ar) at 2–8°C to prevent light/thermal degradation .
- Waste Disposal : Treat as halogenated hazardous waste, complying with local regulations .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (3aR,6aS)-configured precursors) to control the hexahydrofuropyridine ring stereochemistry .
- Racemization Mitigation : Avoid prolonged heating in acidic/basic conditions. For example, shows racemization of clopidogrel analogs occurs above 60°C in acidic solvents; similar protocols apply here .
- Chiral HPLC : Monitor enantiomeric excess (ee) during synthesis using columns like Chiralpak AD-H .
Q. What methodologies enable functionalization of the iodomethyl group for downstream applications?
The iodomethyl group is highly reactive and can undergo:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce diverse substituents .
- Nucleophilic Substitution : Replace iodide with amines (e.g., piperazine) or thiols (e.g., NaSH) in polar aprotic solvents (DMF, DMSO) .
- Elimination Reactions : Base-mediated dehydrohalogenation (e.g., DBU in THF) to form exo-methylene derivatives .
Q. How do solvent and catalyst choices impact the efficiency of key reactions (e.g., iodination)?
- Iodination : Use polar aprotic solvents (e.g., acetone or DMF) to stabilize transition states. NaI or KI with catalytic 18-crown-6 enhances iodide nucleophilicity .
- Boc Protection : DMAP (4-dimethylaminopyridine) accelerates Boc₂O reactions in THF or CH₂Cl₂ .
- Optimization Example : achieved 81% yield for a dihydrofuropyridine derivative using optimized solvent (toluene) and temperature (reflux) .
Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low yield, byproducts)?
- LC-MS : Identify byproducts (e.g., deiodinated or oxidized species) in real-time .
- Kinetic Studies : Vary reaction parameters (temperature, stoichiometry) to map selectivity trends. For example, used RuO₂/NaIO₄ oxidation to control regioselectivity in cyclopenta[c]pyrrole synthesis .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states for iodomethyl group reactivity, aiding mechanistic understanding .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step?
Q. What strategies prevent decomposition of the iodomethyl group during purification?
- Low-Temperature Techniques : Perform flash chromatography at 0–4°C to minimize thermal degradation.
- Avoid Silica Gel Acidity : Neutralize silica with triethylamine pre-use to prevent acid-catalyzed HI elimination .
- Alternative Purification : Use preparative HPLC with neutral buffers (e.g., ammonium acetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
